molecular formula C8H5BrFNS B2778136 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole CAS No. 1427449-18-0

2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole

Cat. No. B2778136
CAS RN: 1427449-18-0
M. Wt: 246.1
InChI Key: JGNVUZSOZFZPTO-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Antitumor Activity

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including fluorinated 2-(4-aminophenyl)benzothiazoles, for their antitumor properties. These compounds have been found to possess highly selective and potent antitumor properties both in vitro and in vivo. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in sensitive human breast cancer cell lines but were inactive against nonmalignant and other cancer cell lines. This selectivity extends to ovarian, lung, renal, and colon carcinoma cell lines, with significant growth inhibition observed in xenograft tumor models (Hutchinson et al., 2001; Bradshaw et al., 2002).

DNA Adduct Formation

The antitumor mechanism of benzothiazole derivatives has been linked to their ability to form DNA adducts in sensitive tumor cells, a process that is dependent on cytochrome P450 1A1 activity. This unique mechanism indicates that these compounds become metabolized into reactive species that can bind covalently to DNA, leading to cell death in tumor cells (Leong et al., 2003).

Fluorescence-Based Applications

Benzothiazole derivatives have also been utilized in the development of fluorescent probes for sensing applications. For example, a study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole explored its application in sensing pH and metal cations, leveraging the high acidity of the fluorophenol moiety to achieve high sensitivity and selectivity (Tanaka et al., 2001). Another example includes the development of a highly water-soluble fluorescent and colorimetric pH probe based on the benzothiazole structure, demonstrating the potential for real-time pH sensing in biological and environmental samples (Diana et al., 2020).

properties

IUPAC Name

2-bromo-6-fluoro-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-4-5(10)2-3-6-7(4)12-8(9)11-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNVUZSOZFZPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427449-18-0
Record name 2-bromo-6-fluoro-7-methyl-1,3-benzothiazole
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